N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a pyridazine core linked to a 3,5-dimethylpyrazole moiety and a 2,3-dimethoxybenzamide group. The compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, analogous to methods described for related compounds in .
The 2,3-dimethoxybenzamide substituent may enhance solubility and modulate electronic properties, while the pyridazine-pyrazole core could facilitate hydrogen bonding or π-π interactions critical for target binding.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-24(31)19-6-5-7-20(32-3)23(19)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINGJJMFYWPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity
Mode of Action
It is known that pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some pyrazolylpyridazine derivatives have been found to stimulate plant growth, suggesting that they may interact with biochemical pathways related to growth and development.
Result of Action
It is known that some pyrazolylpyridazine derivatives have a pronounced stimulating effect on plant growth, suggesting that they may have similar effects in other biological systems.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 344.38 g/mol. The structural features include a dimethoxybenzamide moiety and a pyrazole derivative, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing pyrazole rings exhibit various anticancer properties. The presence of the pyridazine and dimethoxybenzamide functionalities enhances the potential for interaction with biological targets involved in cancer progression.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, studies have shown that similar compounds can inhibit dihydrofolate reductase (DHFR), leading to reduced cellular proliferation in cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves the modulation of inflammatory mediators such as cytokines and chemokines.
- Case Study : In a study evaluating related benzamide derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also exert similar effects .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Research Findings : Molecular docking studies have indicated that this compound interacts with various oxidative stress-related targets, enhancing its potential as an antioxidant agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of DHFR | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antioxidant | Scavenging free radicals |
Detailed Research Findings
- Synthesis and Characterization : The synthesis of this compound has been achieved through multi-step organic reactions involving pyrazole derivatives and benzamide precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents, suggesting potential as a lead compound for further development .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor growth in animal models, supporting its anticancer potential. Further studies are required to elucidate the pharmacokinetics and toxicity profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interaction with specific biological targets involved in cancer proliferation. For instance, derivatives of pyridazine and pyrazole have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that modifications to the pyrazole moiety can enhance the selectivity and potency against various cancer cell lines .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is thought to involve disruption of cellular processes or interference with microbial DNA synthesis. This property positions it as a candidate for developing new antibiotics in an era of rising antibiotic resistance .
Anti-inflammatory Effects
In vitro studies have shown that N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating chronic inflammatory conditions .
Pesticidal Activity
The compound's structural characteristics lend themselves to applications in agrochemicals. Preliminary evaluations indicate that it may act as a pesticide or herbicide, effectively controlling pest populations while minimizing environmental impact. Its efficacy against specific pests could lead to its development as a safer alternative to conventional pesticides .
Plant Growth Regulation
There is emerging evidence that compounds similar to this compound can act as plant growth regulators. These compounds may enhance growth rates or improve stress resistance in plants, thus contributing to agricultural productivity .
Polymer Chemistry
This compound has potential applications in polymer science, particularly as a building block for synthesizing novel polymers with specific properties. Its ability to form stable bonds can be leveraged to create materials with enhanced thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to act as functional agents in nanomaterials. Their unique chemical properties may facilitate the development of nanoscale devices or materials with tailored functionalities for electronics or biomedicine .
Comparison with Similar Compounds
Pyridazinyl-Pyrazole Derivatives
N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (CAS: 957499-96-6) This analog shares the pyridazinyl-pyrazole core but differs in substituents:
- Linker Group: An ethylamino spacer replaces the phenylamino group in the target compound.
- Benzamide Substituent : The 4-ethoxy group (vs. 2,3-dimethoxy) reduces steric bulk and alters electronic effects, likely increasing lipophilicity (logP) compared to the dimethoxy derivative .
| Parameter | Target Compound | CAS 957499-96-6 |
|---|---|---|
| Molecular Formula | C₂₄H₂₅N₇O₃ | C₂₀H₂₄N₆O₂ |
| Key Substituents | 2,3-Dimethoxybenzamide | 4-Ethoxybenzamide |
| Linker | Phenylamino | Ethylamino |
Implications: The ethylamino linker and ethoxy group may enhance membrane permeability but reduce polar interactions compared to the target compound’s dimethoxy and rigid phenylamino groups.
Benzamide Derivatives with Varied Substituents
lists several benzamide analogs with distinct substituents:
- 71777-73-6: 4-(Dimethylamino)-N-(phenylmethoxy)benzamide
- 930490-68-9 : N-[5-Chloro-2-(1,2,4-triazol-1-yl)phenyl]-3-methyl-2-nitrobenzamide
Key Comparisons :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,3-dimethoxy groups are electron-donating, which could stabilize resonance structures and enhance hydrogen-bond acceptor capacity.
- Steric Effects : Bulky substituents like triazolyl (930490-68-9) may hinder target engagement compared to the smaller methoxy groups in the target compound.
Fluorinated Chromene Derivatives
The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares an amide linkage but incorporates a fluorinated chromene-pyrazolopyrimidine core.
Notable Differences:
- Fluorine Substituents: The presence of fluorine atoms increases electronegativity and metabolic stability, which could enhance bioavailability compared to the non-fluorinated target compound .
- Core Structure : The chromene-pyrazolopyrimidine system may engage in distinct π-stacking interactions compared to the pyridazine-pyrazole core.
Hydrogen Bonding and Crystallographic Behavior
highlights the role of hydrogen bonding in molecular aggregation. The target compound’s dimethoxy groups and amide linkage likely participate in hydrogen-bonding networks, influencing crystal packing and solubility.
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves multi-step reactions, including pyridazine-pyrazole coupling (e.g., Buchwald-Hartwig amination) and benzamide formation. Key steps:
Pyrazole-Pyridazine Coupling : React 3,5-dimethyl-1H-pyrazole with a halogenated pyridazine derivative under Pd-catalyzed conditions .
Amine-Benzamide Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyridazine-amine intermediate to 2,3-dimethoxybenzoic acid.
Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize trial-and-error approaches while maximizing yield .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, particularly the pyridazine-pyrazole linkage?
Answer:
- NMR Spectroscopy : - and -NMR to confirm regioselectivity of the pyridazine-pyrazole bond (e.g., distinguishing between N1 vs. N2 substitution). Aromatic protons in pyridazine (δ 8.5–9.5 ppm) and pyrazole (δ 6.5–7.5 ppm) should show distinct splitting patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS to verify molecular ion peaks and purity (>95%).
- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly steric effects from the 3,5-dimethyl groups on pyrazole .
Advanced: How can researchers address discrepancies in biological activity data across different assays for this compound?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent effects, protein binding). Methodological strategies:
- Statistical Meta-Analysis : Pool data from multiple assays (e.g., IC values) and apply ANOVA to identify outliers or systematic biases .
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may artificially suppress activity in cell-based assays.
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to the intended target .
Advanced: What computational strategies are available to model the interaction of this compound with potential enzymatic targets (e.g., kinases)?
Answer:
- Quantum Mechanical (QM) Calculations : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) to predict electrostatic potential maps, highlighting H-bond donors/acceptors .
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., using GROMACS) to analyze conformational stability of the pyridazine-pyrazole core.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing methoxy with ethoxy groups) .
Advanced: What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound to enhance selectivity?
Answer:
- Substituent Variation : Systematically modify the benzamide’s methoxy groups (e.g., 2,3-dimethoxy → 3,4-dimethoxy) to probe steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace pyridazine with pyrimidine or triazine to assess impact on solubility and off-target interactions .
- In Silico Screening : Use virtual libraries (e.g., ZINC20) to prioritize derivatives with predicted ADMET profiles (e.g., logP < 5, PSA < 140 Ų) .
Advanced: How can researchers resolve contradictions in the compound’s stability profile under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., hydrolytic cleavage of the amide bond) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 25°C vs. 4°C) .
Advanced: What experimental approaches can validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?
Answer:
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the putative target protein to confirm on-target effects .
- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated derivative to identify off-target binding partners .
- Transcriptomic Profiling : RNA-seq to compare gene expression changes induced by the compound vs. known inhibitors of the pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
